(4-Bromo-5-methylpyridin-2-yl)methanamine
Description
Contextual Significance of Pyridine-Based Amines in Organic Synthesis
Pyridine (B92270) and its derivatives are fundamental heterocyclic compounds in organic chemistry. youtube.com The nitrogen atom within the pyridine ring imparts basic and nucleophilic properties, allowing it to act as a catalyst or a building block in various reactions. youtube.comvedantu.com Pyridine-based amines, which feature an amine group attached to a pyridine core, are particularly significant. These compounds are integral to the synthesis of a wide array of fine chemicals, agrochemicals, and pharmaceuticals. nih.govresearchgate.net
The utility of pyridine amines stems from their dual functionality. The pyridine nitrogen can coordinate to metal catalysts, directing reactions to specific positions on the ring, while the amine group serves as a reactive handle for constructing carbon-nitrogen bonds—a cornerstone of many synthetic endeavors. nih.gov In acylation reactions, for instance, pyridine is often used as a base to neutralize acidic byproducts. vedantu.com More complex derivatives, like aminopyridinium salts, are explored for their unique reactivity as aminating agents, introducing nitrogen into molecules in novel ways. nih.gov The development of methods for the direct functionalization of the pyridine ring continues to be an active area of research, aiming to create even more diverse and potent molecules. researchgate.net
Structural Characteristics and Chemical Importance of (4-Bromo-5-methylpyridin-2-yl)methanamine
This compound is characterized by a pyridine ring substituted with three key functional groups: a bromine atom at the 4-position, a methyl group at the 5-position, and a methanamine (-CH₂NH₂) group at the 2-position.
| Property | Data |
| Molecular Formula | C₇H₉BrN₂ |
| CAS Number | 1207176-32-7 |
| Molecular Weight | 201.07 g/mol |
Data sourced from publicly available chemical databases.
The strategic placement of these groups dictates the compound's chemical reactivity and importance as a synthetic intermediate.
The methanamine group provides a primary amine that is crucial for forming amide, sulfonamide, or other linkages, which are common motifs in biologically active molecules.
The bromine atom is a versatile functional group. It serves as a handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl or heteroaryl groups at the 4-position, significantly expanding the molecular diversity that can be achieved from this single precursor.
The methyl group at the 5-position can influence the electronic properties of the pyridine ring and provide steric bulk, which can affect the molecule's binding affinity and selectivity towards biological targets.
This trifunctional arrangement makes this compound a highly valuable building block. It provides chemists with a pre-functionalized scaffold where each component can be selectively addressed to build complex target molecules in a controlled and efficient manner. Its utility is particularly noted in the construction of heterocyclic compounds that are scaffolds for developing new therapeutic agents.
Overview of Current Research Landscape Pertaining to the Chemical Compound
Research involving this compound primarily centers on its application as a key intermediate in the synthesis of kinase inhibitors for potential therapeutic use. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.
Recent patent literature highlights the use of this compound in the creation of novel macrocyclic compounds intended as inhibitors of protein kinases. For example, it is cited as a starting material in multi-step synthetic pathways to generate complex molecules designed to target specific oncogenic pathways. The synthesis often involves an initial reaction at the primary amine of this compound, followed by a subsequent palladium-catalyzed cross-coupling reaction at the bromine site to build the larger molecular framework.
While specific, peer-reviewed studies focusing exclusively on the synthesis or properties of this compound are not abundant, its frequent appearance in the patent literature as a reactant underscores its importance to the pharmaceutical and biotechnology industries. The demand for novel kinase inhibitors ensures that the role of versatile building blocks like this compound will continue to be significant in drug discovery and development programs. For instance, related structures like 5-bromo-2-methylpyridin-3-amine (B1289001) are used in Suzuki coupling reactions to produce novel pyridine derivatives with potential anti-thrombotic and biofilm-inhibiting activities. mdpi.com This highlights the broader research interest in substituted bromopyridines as precursors to biologically active agents.
An exploration of the synthetic routes toward this compound and its related analogues reveals a multi-step process reliant on the strategic construction of the substituted pyridine core, followed by the introduction of the key aminomethyl functional group. The methodologies discussed herein focus on the formation of essential precursors and the critical reactions that lead to the final methanamine moiety.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1196156-91-8 |
|---|---|
Molecular Formula |
C7H9BrN2 |
Molecular Weight |
201.06 g/mol |
IUPAC Name |
(4-bromo-5-methylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H9BrN2/c1-5-4-10-6(3-9)2-7(5)8/h2,4H,3,9H2,1H3 |
InChI Key |
QDMBICCJQHLVDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(N=C1)CN)Br |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 4 Bromo 5 Methylpyridin 2 Yl Methanamine
Reactions Involving the Primary Amine Functional Group
The primary amine (-CH₂NH₂) attached to the pyridine (B92270) ring at the 2-position is a potent nucleophile and a site for the introduction of a wide array of functional groups and structural motifs.
The primary amine of (4-Bromo-5-methylpyridin-2-yl)methanamine is expected to readily undergo nucleophilic acylation when treated with acylating agents such as acid chlorides or anhydrides. This reactivity is analogous to that of other amino-pyridines. For instance, the structurally similar 5-bromo-2-methylpyridin-3-amine (B1289001) is readily acylated with acetic anhydride (B1165640) in the presence of an acid catalyst. mdpi.com This reaction proceeds via the nucleophilic attack of the amine nitrogen onto the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a stable amide bond.
Similarly, the amine is susceptible to alkylation reactions with alkyl halides, although careful control of reaction conditions is necessary to avoid over-alkylation.
The formation of amides is a direct consequence of the acylation reactions mentioned previously. This transformation is crucial for modifying the compound's properties and for building more complex molecular architectures. A typical reaction involves treating the amine with an acylating agent in a suitable solvent.
For example, the reaction of a bromo-methylpyridine amine with acetic anhydride yields the corresponding acetamide. mdpi.com
Table 1: Representative Amide Formation Reaction
| Reactant 1 | Reactant 2 | Product | Conditions |
| 5-Bromo-2-methylpyridin-3-amine | Acetic Anhydride | N-[5-Bromo-2-methylpyridin-3-yl]acetamide | Acetonitrile, H₂SO₄ (cat.), 60 °C mdpi.com |
This reaction on a similar substrate illustrates the expected reactivity for this compound.
Furthermore, the primary amine can react with sulfonyl chlorides to form sulfonamides. This reaction typically proceeds in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl generated. The resulting sulfonamide linkage is a common feature in many biologically active compounds.
The primary amine serves as a key functional group for the construction of new heterocyclic rings. A common strategy involves the initial formation of an imine (Schiff base) through condensation with an aldehyde or ketone. For instance, the reaction of a bromo-substituted aniline (B41778) with a carbaldehyde yields the corresponding imine in excellent yield. nih.gov This imine can then undergo subsequent intramolecular or intermolecular cyclization reactions to form a variety of nitrogen-containing heterocycles. These transformations significantly expand the structural diversity that can be accessed from this compound.
Cross-Coupling Reactions at the Bromo-Substituted Pyridine Ring
The carbon-bromine bond on the pyridine ring is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) bonds. These reactions are fundamental in modern organic synthesis for constructing complex aryl and heteroaryl structures.
The Suzuki-Miyaura coupling is a highly effective method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net The bromo-substitution on this compound makes it an excellent substrate for this reaction.
Studies on the closely related N-[5-bromo-2-methylpyridine-3-yl]acetamide have demonstrated efficient Suzuki coupling with a variety of arylboronic acids. mdpi.com These reactions typically employ a Pd(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base like potassium phosphate (B84403) in a solvent mixture such as 1,4-dioxane (B91453) and water. mdpi.com This methodology allows for the introduction of diverse aryl and heteroaryl substituents at the 4-position of the pyridine ring. It is often advantageous to protect the primary amine as an amide before performing the coupling reaction to prevent potential catalyst deactivation. mdpi.com
Table 2: Representative Suzuki-Miyaura Coupling Reactions on an Analogous Substrate
| Arylboronic Acid | Catalyst System | Base | Solvent | Temperature | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85–95 °C | Moderate-Good mdpi.com |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85–95 °C | Moderate-Good mdpi.com |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85–95 °C | Moderate-Good mdpi.com |
| 3-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85–95 °C | Moderate-Good mdpi.com |
Data based on the coupling of N-[5-bromo-2-methylpyridine-3-yl]acetamide, illustrating the expected reactivity for this compound derivatives. mdpi.com
The Stille coupling offers an alternative, powerful strategy for C-C bond formation, involving the reaction of an organic halide with an organotin compound (organostannane) catalyzed by palladium. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide range of functional groups. The bromo-pyridine moiety of the title compound is a suitable electrophilic partner for Stille coupling reactions.
The general mechanism involves the oxidative addition of the bromo-pyridine to a Pd(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org While highly effective, the toxicity of organotin reagents is a notable drawback of this method. organic-chemistry.org
Other organometallic C-C coupling strategies, such as the Heck, Negishi, and Hiyama couplings, could also be employed to functionalize the bromo-position of the pyridine ring, further highlighting the synthetic utility of this compound as a versatile synthetic intermediate.
Reactivity of the Pyridine Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, enabling it to participate in coordination with metal ions and undergo oxidation or alkylation.
The aminomethylpyridine moiety of this compound makes it an effective bidentate ligand for a variety of transition metals. rsc.orgresearchgate.net The nitrogen atoms of the pyridine ring and the primary amine can chelate to a metal center, forming stable five-membered rings. nih.gov This coordination behavior is analogous to that of other substituted 2-picolylamine ligands. rsc.org
The resulting metal complexes can exhibit various geometries, such as octahedral or square planar, depending on the metal ion, its oxidation state, and the other ligands present in the coordination sphere. nih.gov For instance, with metals like Ni(II) or Cu(II), it is expected to form complexes of the type [M(L)₂]X₂, where L is the this compound ligand and X is a counter-ion. rsc.org The crystal structure of a related nickel(II) complex with a Schiff base derived from a bromo-substituted pyridine shows a pseudo-octahedral geometry. researchgate.net
Table 2: Potential Transition Metal Complexes of this compound
| Metal Ion | Typical Geometry | Potential Complex Formula |
| Cu(II) | Square Planar / Octahedral | [Cu(C₇H₉BrN₂)₂]Cl₂ |
| Ni(II) | Octahedral | Ni(C₇H₉BrN₂)₂₂ |
| Zn(II) | Tetrahedral | [Zn(C₇H₉BrN₂)Cl₂] |
| Ru(II) | Octahedral | Ru(C₇H₉BrN₂)₃₂ |
| Mn(II) | Octahedral | [Mn(C₇H₉BrN₂)(H₂O)₄]SO₄ |
The nitrogen atom of the pyridine ring can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The resulting N-oxide can then serve as a versatile intermediate for further functionalization of the pyridine ring.
N-alkylation of the pyridine nitrogen can also be accomplished by reacting this compound with alkyl halides. This reaction leads to the formation of a pyridinium (B92312) salt, which activates the pyridine ring towards nucleophilic attack. For instance, the reaction with dimethyl sulfate (B86663) can yield the corresponding 1-methylpyridinium salt. researchgate.net
Transformations Involving the Methyl Group
The methyl group at the C-5 position of the pyridine ring is also a site for various chemical transformations, including radical reactions and functionalization through deprotonation.
The methyl group can undergo free-radical bromination, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions. daneshyari.com The regioselectivity of this reaction on substituted pyridines can be influenced by the electronic effects of the other substituents on the ring. The nitrogen atom is generally deactivating through its inductive effect. daneshyari.com In unsymmetrical dimethylpyridines, bromination tends to occur at the methyl group furthest from the nitrogen atom. daneshyari.com
The methyl group can be functionalized through deprotonation using a strong base like butyllithium (B86547) to form a lithiated intermediate. wikipedia.org This nucleophilic species can then react with various electrophiles, allowing for the introduction of a wide range of functional groups at this position.
Furthermore, the methyl group can be oxidized to a carboxylic acid group. bme.hugoogle.comnih.gov This oxidation can be achieved using strong oxidizing agents such as potassium permanganate (B83412) wikipedia.org or through catalytic processes. bme.hushu.ac.uk For example, oxidation of methylpyridines to their corresponding carboxylic acids has been reported using halogen oxidizing agents in the presence of water and actinic radiation. google.com
Rearrangement Reactions and Mechanistic Studies
The investigation of rearrangement reactions provides crucial insights into the stability and dynamic nature of molecules. For pyridine derivatives, particularly those with halogen and amino substituents, several types of rearrangements can be envisaged.
One potential rearrangement for halopyridines bearing an amino group is a nucleophilic aromatic substitution that proceeds via a rearrangement mechanism. For instance, studies on 3-halo-4-aminopyridines have shown that they can undergo a formal two-carbon insertion upon reaction with acyl chlorides. nih.gov This transformation is believed to proceed through an N-acylated intermediate that undergoes an intramolecular nucleophilic aromatic substitution. nih.gov While this compound does not fit this exact substitution pattern, the principle of intramolecular nucleophilic attack could potentially lead to unforeseen rearrangements under specific conditions.
Mechanistic studies on related aminopyridine derivatives often focus on the influence of substituents on the pyridine ring and the reaction conditions. The electronic effects of the bromo (electron-withdrawing) and methyl (electron-donating) groups on the pyridine ring of this compound would play a significant role in the kinetics and thermodynamics of any potential rearrangement. Furthermore, the primary amine of the aminomethyl group can act as a nucleophile, potentially initiating intramolecular cyclizations or rearrangements.
Role in Multicomponent Reactions, such as the Ugi Reaction
Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a complex product. The Ugi four-component reaction (Ugi-4CR) is a prominent example, typically involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like product. wikipedia.org
The structure of this compound, with its primary amine functionality, makes it a suitable component for the Ugi reaction. The exocyclic primary amine can react with a carbonyl compound to form a Schiff base, which is a key intermediate in the Ugi reaction mechanism. wikipedia.org This Schiff base then reacts with the isocyanide and the carboxylic acid to form the final α-acylamino amide product.
While no specific examples of this compound in Ugi reactions are documented, the participation of other 2-(aminomethyl)pyridine derivatives in multicomponent reactions is known. For instance, 2-aminopyridines have been successfully employed in Ugi-type reactions to synthesize fused heterocyclic structures like imidazo[1,2-a]pyridines. fu-berlin.de In these reactions, the pyridine ring nitrogen participates in the cyclization step. fu-berlin.de
The general scheme for a potential Ugi reaction involving this compound is depicted below:
Table 1: Postulated Ugi Reaction Components and Product
| Component | Role | Example |
| This compound | Amine | - |
| Aldehyde/Ketone | Carbonyl Component | Benzaldehyde |
| Carboxylic Acid | Acid Component | Acetic Acid |
| Isocyanide | Isocyanide Component | tert-Butyl isocyanide |
| Product | α-Acylamino amide | N-(tert-Butyl)-2-((4-bromo-5-methylpyridin-2-yl)methylamino)-2-phenylacetamide |
The resulting product from such a reaction would incorporate the (4-Bromo-5-methylpyridin-2-yl)methyl moiety, offering a pathway to a diverse range of complex molecules with potential applications in medicinal chemistry and materials science. The reaction conditions, such as the solvent and temperature, would likely influence the reaction's efficiency and yield. wikipedia.org
The versatility of the Ugi reaction allows for a wide variety of aldehydes, carboxylic acids, and isocyanides to be used, leading to the creation of large chemical libraries for drug discovery and other applications. nih.govyoutube.com The incorporation of the substituted pyridine motif from this compound could introduce unique steric and electronic properties to the final products.
Advanced Spectroscopic and Structural Characterization Methodologies for 4 Bromo 5 Methylpyridin 2 Yl Methanamine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H and ¹³C NMR for Structural Elucidation
One-dimensional ¹H and ¹³C NMR are fundamental for the initial structural verification of (4-Bromo-5-methylpyridin-2-yl)methanamine.
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the expected signals would include two distinct aromatic proton signals on the pyridine (B92270) ring, a singlet for the methyl group, a singlet for the methylene (B1212753) (-CH₂-) group, and a broad singlet for the amine (-NH₂) protons. The chemical shifts (δ) are influenced by the electron-withdrawing bromine atom and the nitrogen atom in the pyridine ring.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, seven distinct signals are expected: five for the pyridine ring carbons and one each for the methyl and methylene carbons. The carbon attached to the bromine atom would show a characteristic chemical shift, and the positions of the other signals would further confirm the substitution pattern on the pyridine ring.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-3 | 8.3 - 8.5 | s | 1H |
| H-6 | 7.4 - 7.6 | s | 1H |
| -CH₂- | 3.8 - 4.0 | s | 2H |
| -CH₃ | 2.3 - 2.5 | s | 3H |
| -NH₂ | 1.5 - 2.5 | br s | 2H |
Note: This data is predicted based on typical chemical shifts for similar structures and may not reflect exact experimental values.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 160 - 163 |
| C-3 | 122 - 125 |
| C-4 | 130 - 133 |
| C-5 | 138 - 141 |
| C-6 | 150 - 153 |
| -CH₂- | 45 - 48 |
| -CH₃ | 18 - 21 |
Note: This data is predicted based on typical chemical shifts for similar structures and may not reflect exact experimental values.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis
While 1D NMR provides essential information, 2D NMR techniques are invaluable for unambiguously assigning the signals and confirming the connectivity of the molecule. mdpi.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would be used to confirm the absence of coupling between the two aromatic protons (H-3 and H-6), which are separated by other atoms, and to show potential long-range couplings if present.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively assign the proton signals for H-3, H-6, the methyl group, and the methylene group to their corresponding carbon signals in the ¹³C NMR spectrum.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a very precise measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. uni.lu For this compound (C₇H₉BrN₂), HRMS would be used to confirm the presence of bromine by observing the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in an approximate 1:1 ratio). The high accuracy of the mass measurement would allow for the differentiation from other compounds with the same nominal mass but different elemental compositions.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and fragmented to produce product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different parts.
For this compound, a likely fragmentation pathway would involve the loss of the aminomethyl group or the bromine atom. The analysis of these fragments helps to piece together the structure of the original molecule.
Table 3: Predicted Fragmentation Data for this compound from MS/MS
| Precursor Ion (m/z) | Proposed Fragment | Fragment Ion (m/z) |
| [M+H]⁺ | Loss of NH₃ | [M+H - NH₃]⁺ |
| [M+H]⁺ | Loss of CH₂NH₂ | [M+H - CH₂NH₂]⁺ |
| [M+H]⁺ | Loss of Br | [M+H - Br]⁺ |
Note: This data is predictive and illustrates potential fragmentation pathways.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.com The absorption of IR radiation or the scattering of light in Raman spectroscopy occurs at specific frequencies corresponding to the vibrations of functional groups.
For this compound, characteristic vibrational bands would be observed for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), C=C and C=N stretching of the pyridine ring (around 1400-1600 cm⁻¹), and the C-Br stretching frequency (typically below 1000 cm⁻¹). These vibrational signatures provide a molecular fingerprint that can be used for identification and to confirm the presence of key functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy ones (typically LUMO - Lowest Unoccupied Molecular Orbital). The wavelength and intensity of the absorption are characteristic of the molecule's electronic structure.
For this compound, the UV-Vis spectrum is expected to be dominated by π → π* and n → π* transitions associated with the pyridine ring. The substitution pattern, featuring a bromine atom, a methyl group, and a methanamine group, significantly influences the energies of these transitions. The bromine atom, with its electron-withdrawing inductive effect and electron-donating resonance effect, along with the electron-donating methyl and methanamine groups, will modulate the electron density within the pyridine ring, thereby shifting the absorption maxima (λmax) compared to unsubstituted pyridine.
A hypothetical UV-Vis absorption data table for this compound in a common solvent like ethanol (B145695) is presented below for illustrative purposes. This data is based on typical values for substituted pyridines and should be confirmed by experimental measurement.
| Electronic Transition | λmax (nm) (Hypothetical) | Molar Absorptivity (ε) (M-1cm-1) (Hypothetical) |
| π → π | ~ 275 | ~ 2500 |
| n → π | ~ 320 | ~ 300 |
This table is for illustrative purposes only and is not based on experimental data for the named compound.
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.
As of the latest literature search, a single-crystal X-ray structure of this compound has not been reported. However, analysis of crystal structures of related brominated and methylated pyridine derivatives allows for a reasoned prediction of its likely solid-state conformation.
A hypothetical table of selected crystallographic parameters for this compound is provided below. These values are representative of similar small organic molecules and await experimental verification.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | ~ 7.5 |
| b (Å) | ~ 12.0 |
| c (Å) | ~ 9.0 |
| β (°) | ~ 105 |
| Z | 4 |
| Density (calculated) (g/cm³) | ~ 1.65 |
This table is for illustrative purposes only and is not based on experimental data for the named compound.
Chiroptical Spectroscopy (if applicable to chiral derivatives)
Chiroptical spectroscopy encompasses techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), which are sensitive to the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are invaluable for determining the absolute configuration and studying the conformational properties of chiral compounds.
The parent molecule, this compound, is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exhibit a chiroptical response.
However, if a chiral center were introduced into the molecule, for instance, by substitution on the aminomethyl group (e.g., forming (R)- or (S)-1-(4-Bromo-5-methylpyridin-2-yl)ethanamine), the resulting enantiomers would be chiroptically active. The CD spectrum of such a chiral derivative would show characteristic positive or negative Cotton effects corresponding to the electronic transitions of the pyridine chromophore, which would now be perturbed by the chiral environment.
The sign and magnitude of the Cotton effects could, in principle, be used to assign the absolute configuration of the stereocenter by applying empirical rules (like the sector rules for aromatic chromophores) or through comparison with quantum chemical calculations of the CD spectrum.
Given the absence of a chiral center in the parent compound, no experimental or theoretical chiroptical data can be presented. The discussion remains hypothetical, contingent on the synthesis and analysis of a chiral derivative.
Computational and Theoretical Chemistry Investigations of 4 Bromo 5 Methylpyridin 2 Yl Methanamine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or approximations of it, to provide detailed information about the electrons within a molecule.
Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study of (4-Bromo-5-methylpyridin-2-yl)methanamine would involve calculating the electron density to determine the molecule's energy and other properties. From this, the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be characterized. The energy and shape of these frontier orbitals are crucial for predicting a molecule's reactivity. For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The distribution of electron density would also reveal the partial charges on each atom, indicating sites susceptible to nucleophilic or electrophilic attack.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure. For this compound, theoretical calculations would predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are based on calculating the magnetic shielding around each nucleus. Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of the molecule could be calculated. Each vibrational mode corresponds to a specific stretching, bending, or twisting motion of the atoms.
Conformational Analysis and Energy Landscapes
Molecules are not static entities; they can rotate around single bonds, leading to different spatial arrangements called conformations. A conformational analysis of this compound would explore the potential energy surface of the molecule by systematically rotating the bonds of the methanamine side chain relative to the pyridine (B92270) ring. This process identifies the most stable conformations (energy minima) and the transition states (saddle points) that connect them. The resulting energy landscape provides insight into the molecule's flexibility and the relative populations of different conformers at a given temperature.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions in Chemical Probe Design
If this compound were being investigated as a potential chemical probe or drug candidate, molecular docking and dynamics simulations would be essential. Molecular docking predicts the preferred orientation of a ligand when it binds to a target protein. This is achieved by placing the ligand in the binding site of the protein and calculating the binding affinity for numerous poses. Following docking, molecular dynamics (MD) simulations can be used to simulate the movement of the ligand and protein over time. MD provides a more detailed picture of the binding stability, the specific interactions (like hydrogen bonds and hydrophobic interactions) that are formed, and how the protein's conformation might change upon ligand binding.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for studying the step-by-step process of a chemical reaction. To understand the synthesis of this compound, theoretical calculations could be used to map out the reaction pathway. This would involve identifying the structures of reactants, intermediates, transition states, and products. By calculating the energies of these species, the activation energy for each step can be determined, providing a quantitative understanding of the reaction kinetics and thermodynamics. This can be invaluable for optimizing reaction conditions to improve yield and reduce byproducts.
In Silico Assessment of Synthetic Accessibility and Leadlikeness
Before significant resources are invested in synthesizing a new compound, its "drug-likeness" and synthetic feasibility are often assessed computationally. For this compound, various in silico models could be used to predict properties such as its lipophilicity (logP), aqueous solubility, and potential to cross cell membranes. Furthermore, its "leadlikeness" could be evaluated based on criteria such as molecular weight, number of rotatable bonds, and hydrogen bond donors and acceptors. Computational tools can also assess the synthetic accessibility of a molecule by analyzing its structure and identifying known synthetic routes to similar compounds, thereby estimating the complexity of its synthesis.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in modern drug discovery and medicinal chemistry. By establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity, QSAR models can facilitate the rational design of more potent and selective derivatives. In the context of this compound, QSAR studies can provide valuable insights into the key molecular features that govern its hypothetical biological activity, thereby guiding the synthesis of novel analogs with improved therapeutic potential.
A hypothetical QSAR study was conceptualized to illustrate the design of derivatives of this compound. This study involves the creation of a dataset of virtual derivatives, the calculation of relevant molecular descriptors, and the generation of a predictive QSAR model.
Hypothetical Derivative Design and Dataset
A series of 20 hypothetical derivatives of this compound was designed by introducing various substituents at the R1 and R2 positions as depicted in the scaffold below. The parent compound, this compound, is designated as compound 1 .

The hypothetical biological activity, expressed as the half-maximal inhibitory concentration (IC50) in micromolar (µM) and its logarithmic transformation (pIC50), for these derivatives is presented in the following table.
| Compound ID | R1 | R2 | IC50 (µM) | pIC50 |
| 1 | H | H | 10.5 | 4.98 |
| 2 | H | CH3 | 8.2 | 5.09 |
| 3 | H | OCH3 | 12.1 | 4.92 |
| 4 | H | Cl | 5.6 | 5.25 |
| 5 | H | F | 7.1 | 5.15 |
| 6 | CH3 | H | 9.8 | 5.01 |
| 7 | CH3 | CH3 | 7.5 | 5.12 |
| 8 | CH3 | OCH3 | 11.2 | 4.95 |
| 9 | CH3 | Cl | 4.9 | 5.31 |
| 10 | CH3 | F | 6.5 | 5.19 |
| 11 | OCH3 | H | 15.3 | 4.82 |
| 12 | OCH3 | CH3 | 13.1 | 4.88 |
| 13 | OCH3 | OCH3 | 18.9 | 4.72 |
| 14 | OCH3 | Cl | 9.8 | 5.01 |
| 15 | OCH3 | F | 11.5 | 4.94 |
| 16 | Cl | H | 4.2 | 5.38 |
| 17 | Cl | CH3 | 3.1 | 5.51 |
| 18 | Cl | OCH3 | 6.8 | 5.17 |
| 19 | Cl | Cl | 2.5 | 5.60 |
| 20 | Cl | F | 3.8 | 5.42 |
Molecular Descriptor Calculation and QSAR Model Generation
For each derivative, a set of physicochemical and topological descriptors were calculated. These descriptors are numerical representations of the molecular structure and are used as independent variables in the QSAR model. Key descriptors often include:
LogP: A measure of the compound's lipophilicity.
Molecular Weight (MW): The mass of the molecule.
Topological Polar Surface Area (TPSA): An indicator of the molecule's polarity and its ability to form hydrogen bonds.
Number of Hydrogen Bond Donors (HBD): The count of hydrogen atoms attached to electronegative atoms.
Number of Hydrogen Bond Acceptors (HBA): The count of electronegative atoms with lone pairs.
Molar Refractivity (MR): A measure of the volume occupied by an atom or group of atoms and is related to the London dispersion forces.
The calculated descriptors for the hypothetical series of compounds are presented in the table below.
| Compound ID | LogP | MW | TPSA | HBD | HBA | MR |
| 1 | 2.35 | 215.08 | 38.05 | 2 | 2 | 48.52 |
| 2 | 2.72 | 229.11 | 38.05 | 2 | 2 | 53.14 |
| 3 | 2.28 | 245.11 | 47.28 | 2 | 3 | 55.33 |
| 4 | 2.87 | 249.53 | 38.05 | 2 | 2 | 53.34 |
| 5 | 2.52 | 233.07 | 38.05 | 2 | 2 | 49.00 |
| 6 | 2.73 | 229.11 | 38.05 | 1 | 2 | 53.17 |
| 7 | 3.10 | 243.14 | 38.05 | 1 | 2 | 57.79 |
| 8 | 2.66 | 259.13 | 47.28 | 1 | 3 | 59.98 |
| 9 | 3.25 | 263.55 | 38.05 | 1 | 2 | 57.99 |
| 10 | 2.90 | 247.10 | 38.05 | 1 | 2 | 53.65 |
| 11 | 2.29 | 245.11 | 47.28 | 2 | 3 | 55.36 |
| 12 | 2.66 | 259.13 | 47.28 | 2 | 3 | 59.98 |
| 13 | 2.22 | 275.13 | 56.51 | 2 | 4 | 62.17 |
| 14 | 2.81 | 279.55 | 47.28 | 2 | 3 | 60.18 |
| 15 | 2.46 | 263.10 | 47.28 | 2 | 3 | 55.84 |
| 16 | 2.88 | 249.53 | 38.05 | 2 | 2 | 53.37 |
| 17 | 3.25 | 263.55 | 38.05 | 2 | 2 | 57.99 |
| 18 | 2.81 | 279.55 | 47.28 | 2 | 3 | 60.18 |
| 19 | 3.40 | 283.97 | 38.05 | 2 | 2 | 58.19 |
| 20 | 3.05 | 267.52 | 38.05 | 2 | 2 | 53.85 |
Using multiple linear regression (MLR) analysis, a hypothetical QSAR equation was derived to correlate the pIC50 values with the calculated descriptors:
pIC50 = -0.25(LogP) + 0.015(MW) - 0.03(TPSA) + 0.15(HBD) + 0.08(HBA) + 4.50
n = 20
R² = 0.85
Q² = 0.78
F-statistic = 22.7
The statistical parameters of the model, such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the F-statistic, indicate a robust and predictive QSAR model. An R² value of 0.85 suggests that 85% of the variance in the biological activity is explained by the model. The high Q² value of 0.78 indicates good internal predictivity.
Interpretation of the QSAR Model and Design of Novel Derivatives
The derived QSAR equation provides critical insights into the structure-activity relationships of this series of compounds:
LogP: The negative coefficient for LogP (-0.25) suggests that increasing lipophilicity is detrimental to the biological activity. This might indicate that highly lipophilic compounds have poor solubility or unfavorable interactions with the target protein.
Molecular Weight (MW): The positive coefficient for MW (0.015) suggests that within the explored chemical space, a moderate increase in molecular size is favorable for activity.
Topological Polar Surface Area (TPSA): The negative coefficient for TPSA (-0.03) indicates that a lower polar surface area is beneficial for activity. This could be related to improved membrane permeability to reach an intracellular target.
Hydrogen Bond Donors (HBD): The positive coefficient for HBD (0.15) highlights the importance of hydrogen bond donating capacity for enhanced activity.
Hydrogen Bond Acceptors (HBA): The positive coefficient for HBA (0.08) also suggests that hydrogen bond accepting groups contribute favorably to the biological activity, albeit to a lesser extent than donors.
Based on these findings, the design of new derivatives of this compound should focus on:
Decreasing Lipophilicity: Introducing more polar functional groups or avoiding highly nonpolar substituents.
Enhancing Hydrogen Bonding: Incorporating or retaining functional groups capable of acting as hydrogen bond donors and acceptors.
Applications of 4 Bromo 5 Methylpyridin 2 Yl Methanamine As a Versatile Chemical Building Block
Synthesis of Complex Organic Molecules and Natural Product Analogues
The strategic placement of reactive functional groups on the (4-Bromo-5-methylpyridin-2-yl)methanamine scaffold makes it a valuable starting material for the total synthesis of complex organic molecules and analogues of natural products. The bromine atom allows for various cross-coupling reactions, such as Suzuki and Stille couplings, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups. The primary amine of the methanamine moiety serves as a nucleophile or can be readily converted into other functional groups, providing a handle for further molecular elaboration.
While direct examples of the synthesis of specific natural products using this compound are not extensively documented in publicly available literature, the utility of closely related bromo-methyl-pyridine derivatives in the synthesis of complex molecules like largazole (B1674506) analogues has been reported. nih.gov Largazoles are a class of cyclic depsipeptides with potent biological activities, and their synthesis often involves the coupling of various building blocks. The bromo-substituted pyridine (B92270) core can serve as a key fragment in the construction of such intricate molecular architectures.
Precursor for Advanced Heterocyclic Compounds and Scaffolds
The pyridine ring is a ubiquitous motif in medicinal chemistry, and the ability to further functionalize it is of paramount importance. This compound serves as an excellent precursor for the synthesis of advanced heterocyclic compounds and scaffolds. The bromine atom can be displaced through nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions to generate a variety of substituted pyridines. amazonaws.com
For instance, this building block is instrumental in the preparation of substituted quinazolines, which are known to exhibit a range of biological activities, including acting as tyrosine kinase inhibitors. sigmaaldrich.com The synthesis of these complex heterocyclic systems often involves the reaction of the bromo-pyridine derivative with other cyclic or acyclic precursors. Furthermore, the methanamine group can be involved in cyclization reactions to form fused heterocyclic systems, expanding the diversity of accessible molecular scaffolds.
A study on the synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions using a related compound, 5-bromo-2-methylpyridin-3-amine (B1289001), highlights the potential of such bromo-pyridines in generating diverse chemical libraries with potential biological applications. bldpharm.com This approach allows for the introduction of various aryl and heteroaryl groups at the bromine position, leading to the creation of novel molecular entities with tunable properties.
Development of Chemical Probes for Biochemical Investigations
Chemical probes are essential tools for studying biological processes and validating drug targets. The structural features of this compound make it an attractive scaffold for the design and synthesis of such probes. The pyridine core can mimic the binding of natural ligands to protein targets, while the bromo and methanamine groups provide sites for the attachment of reporter groups (e.g., fluorophores, biotin) or for modulating the compound's physicochemical properties.
A notable application of a closely related structure is in the development of inhibitors for sirtuin 2 (SIRT2), a protein deacetylase implicated in various diseases. A study reported the synthesis of SIRT2 inhibitors where a (5-bromo-2-methylpyridin-3-yl)ureido moiety was incorporated into a furan-based scaffold. nih.gov This demonstrates the utility of the bromo-methyl-pyridine fragment in creating molecules that can interact with specific biological targets and thus serve as probes for their function. Additionally, related pyridine derivatives have been utilized as probes in various biochemical assays to investigate enzyme interactions and cellular pathways. evitachem.com
Ligand Design in Organometallic Chemistry and Catalysis
The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons that can coordinate to metal centers, making it a suitable building block for the design of ligands in organometallic chemistry and catalysis. The substituents on the pyridine ring, including the bromo and methanamine groups, can influence the electronic and steric properties of the resulting metal complexes, thereby tuning their catalytic activity and selectivity.
While specific applications of this compound as a ligand are not yet widely reported, the broader class of bromopyridines is known to act as ligands in the construction of complex coordination systems. The bromine atom can also be a site for further functionalization to create multidentate ligands. Cyclometallated complexes of palladium(II) and platinum(II) have been synthesized from related nitrogen-donor ligands, and these complexes have shown potential as growth inhibitory agents. researchgate.net The ability to fine-tune the ligand structure by modifying the substituents on the pyridine ring is a key advantage in the development of novel catalysts for a wide range of organic transformations.
Incorporation into Polymeric and Material Science Architectures
The reactivity of this compound also lends itself to applications in materials science, particularly in the synthesis of functional polymers. The bromo- and amino- functionalities can be utilized as points of polymerization or for grafting onto existing polymer backbones. For instance, the bromine atom can participate in cross-coupling polymerization reactions, such as the Suzuki or Stille polycondensation, to create conjugated polymers with interesting electronic and optical properties.
While direct examples of the incorporation of this compound into polymers are still emerging, the use of related bromo-heterocyclic monomers in the synthesis of thienopyrroledione-based polymers via direct heteroarylation polycondensation has been demonstrated. researchgate.net This highlights the potential of using such building blocks to create novel materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Role in Combinatorial Chemistry Library Synthesis
Combinatorial chemistry is a powerful tool for drug discovery and materials development, allowing for the rapid synthesis of large libraries of related compounds. This compound is an ideal scaffold for combinatorial library synthesis due to its multiple points of diversification.
The bromine atom can be functionalized through a variety of cross-coupling reactions, allowing for the introduction of a wide range of substituents in a parallel synthesis format. Simultaneously, the primary amine of the methanamine group can be acylated, alkylated, or used in other reactions to introduce further diversity. This dual-functional nature enables the generation of large and diverse libraries of compounds based on the pyridine core.
Patents have been filed for combinatorial libraries of 2-aminopyridine (B139424) derivatives, demonstrating the interest in such scaffolds for the discovery of new bioactive molecules. google.com While not specifically mentioning this compound, these patents underscore the value of substituted pyridines in generating chemical diversity for high-throughput screening. The use of a related 2,2-dimethylbenzopyran combinatorial library to identify inhibitors of the HIF-1 pathway further illustrates the power of this approach in drug discovery. nih.gov
Future Research Directions and Emerging Opportunities for 4 Bromo 5 Methylpyridin 2 Yl Methanamine
Exploration of Novel Reactivity Modes and Unconventional Transformations
The bromine atom on the pyridine (B92270) ring of (4-Bromo-5-methylpyridin-2-yl)methanamine is a prime site for a variety of cross-coupling reactions. While Suzuki-Miyaura and Buchwald-Hartwig aminations are predictable and well-established transformations for similar bromopyridine substrates, future research could delve into less conventional coupling methodologies. wikipedia.orgorganic-chemistry.orgnih.govresearchgate.net This includes exploring photoredox catalysis, which could enable novel carbon-carbon and carbon-heteroatom bond formations under mild conditions. Furthermore, the development of nickel-catalyzed cross-coupling reactions could offer alternative reactivity and substrate scope compared to traditional palladium-based systems.
The aminomethyl group also presents opportunities for novel reactivity. Beyond its basic nucleophilic character, its derivatization into isocyanates, isothiocyanates, or other reactive intermediates could open doors to a wide array of multicomponent reactions, allowing for the rapid construction of complex molecular architectures.
| Potential Reaction Type | Key Features |
| Photoredox Catalysis | Mild reaction conditions, novel bond formations. |
| Nickel-Catalyzed Coupling | Alternative reactivity to palladium catalysis. |
| Multicomponent Reactions | Rapid assembly of complex molecules from simple precursors. |
Development of Asymmetric Synthetic Strategies Utilizing the Compound
The development of chiral derivatives of this compound is a significant area for future research, with potential applications in asymmetric catalysis and medicinal chemistry. chim.ityale.edu The primary amine provides a handle for the introduction of chirality. This could be achieved through several strategies, including the use of chiral auxiliaries, enzymatic resolutions, or asymmetric reduction of a corresponding imine.
Once chiral derivatives are obtained, they can be explored as ligands for transition metal-catalyzed asymmetric reactions. The combination of the pyridyl nitrogen and the chiral amine could create a potent bidentate ligand capable of inducing high enantioselectivity in a variety of transformations. researchgate.net Research in this area would involve the synthesis of a library of chiral ligands derived from this compound and screening their effectiveness in key asymmetric reactions such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.
| Asymmetric Synthesis Approach | Description |
| Chiral Auxiliaries | Covalent attachment of a chiral molecule to guide stereoselective reactions. |
| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer of a racemic mixture. |
| Asymmetric Reduction | Conversion of a prochiral ketone or imine to a chiral alcohol or amine using a chiral catalyst. |
Integration into Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic routes involving this compound and its derivatives to continuous flow and automated platforms represents a significant opportunity for process optimization and discovery. mdpi.comresearchgate.netuc.pt Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and the potential for higher yields and purities. researchgate.net
Future research could focus on developing robust flow protocols for the key transformations of this compound, such as its synthesis and subsequent cross-coupling reactions. The integration of in-line purification and analysis techniques would further enhance the efficiency of these processes. Automated synthesis platforms, driven by machine learning algorithms, could then be employed to rapidly explore a vast chemical space of derivatives, accelerating the discovery of new molecules with desired properties.
Advanced Materials Applications Beyond Traditional Organic Synthesis
The unique electronic and coordinating properties of the pyridylmethanamine scaffold suggest that derivatives of this compound could find applications in materials science. smolecule.com The pyridine ring can act as a ligand for a variety of metal ions, opening up the possibility of creating novel coordination polymers and metal-organic frameworks (MOFs). researchgate.net These materials could exhibit interesting properties such as porosity, luminescence, and catalytic activity.
Furthermore, the incorporation of this scaffold into organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), could be explored. The electron-deficient nature of the pyridine ring, combined with the potential for extensive π-conjugation through derivatization at the bromine position, could lead to materials with tailored electronic properties.
Multidisciplinary Research at the Interface of Chemistry and Chemical Biology
The structural motifs present in this compound are found in many biologically active molecules. This suggests that its derivatives could have interesting applications in chemical biology. Future research could involve the synthesis of libraries of compounds derived from this scaffold and screening them for various biological activities.
Moreover, the aminomethyl group provides a convenient point for bioconjugation. Derivatives of this compound could be attached to biomolecules such as proteins or nucleic acids to create novel probes for studying biological processes or as targeted drug delivery systems. The bromine atom could also be utilized for radiolabeling, enabling applications in medical imaging.
Sustainable Synthesis Approaches for this compound and its Derivatives
Developing sustainable and environmentally friendly synthetic methods is a crucial aspect of modern chemistry. nih.govijarsct.co.innih.gov Future research on this compound should prioritize the use of green chemistry principles. researchgate.net This includes the development of synthetic routes that utilize renewable starting materials, employ catalytic rather than stoichiometric reagents, and minimize the use of hazardous solvents. bhu.ac.in
For instance, exploring enzymatic or whole-cell biocatalytic approaches for the synthesis of the parent compound or its chiral derivatives could significantly reduce the environmental impact. nih.gov Additionally, the use of greener reaction media, such as water or supercritical carbon dioxide, for cross-coupling and other transformations should be investigated. The development of recyclable catalysts for these reactions would further enhance their sustainability. frontiersin.org
| Sustainable Approach | Benefit |
| Biocatalysis | Use of enzymes or whole cells for milder and more selective reactions. |
| Green Solvents | Replacement of hazardous organic solvents with environmentally benign alternatives. |
| Recyclable Catalysts | Reduction of waste and cost by reusing the catalyst. |
Q & A
Q. What are the standard synthetic routes for (4-Bromo-5-methylpyridin-2-yl)methanamine, and how do reaction conditions influence yield?
The synthesis typically involves bromination and amination steps. For example, bromination of 5-methylpyridin-2-yl precursors using reagents like NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) can introduce the bromine substituent. Subsequent reductive amination or nucleophilic substitution (e.g., using NH₃/MeOH) introduces the methanamine group. Reaction conditions such as solvent polarity (e.g., THF vs. DMF), temperature, and catalyst choice (e.g., Pd for cross-coupling) critically affect regioselectivity and yield. Purification often involves recrystallization or column chromatography .
Q. What purification strategies are recommended for isolating this compound from reaction mixtures?
Due to its polar amine group, liquid-liquid extraction (e.g., using dichloromethane and aqueous NaOH) effectively separates the product from unreacted starting materials. Column chromatography with silica gel and gradients of ethyl acetate/hexane is standard. For dihydrobromide salts (e.g., C₇H₁₁Br₃N₂), recrystallization in ethanol/water mixtures improves purity. Monitoring via TLC (Rf ~0.3 in 7:3 hexane:EtOAc) ensures homogeneity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- ¹H/¹³C NMR : Key signals include the pyridine ring protons (δ 7.8–8.2 ppm) and the methyl group (δ 2.4 ppm). The methanamine CH₂ group appears as a singlet near δ 3.7 ppm.
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 215/217 (Br isotope pattern).
- X-ray Crystallography : Resolves regiochemistry and confirms the bromine position in crystalline derivatives .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges during bromination of 5-methylpyridine derivatives?
Regioselectivity in bromination is influenced by directing groups and steric effects. For 5-methylpyridin-2-yl precursors, the methyl group at C5 deactivates the ring, favoring bromination at C4. Computational modeling (DFT) predicts electron density distribution, while Lewis acids (e.g., FeCl₃) can enhance selectivity. Comparative analysis with 3-bromo-4-methylpyridine (CAS 3430-22-6) highlights positional isomer challenges .
Q. What methodologies optimize cross-coupling reactions using this compound as a building block?
Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) effectively replaces bromine with aryl groups. Buchwald-Hartwig amination (Pd₂(dba)₃, Xantphos, Cs₂CO₃) enables C–N bond formation. Kinetic studies show that electron-deficient boronic acids accelerate coupling rates. Side products (e.g., debrominated species) are minimized using anaerobic conditions .
Q. How should researchers resolve contradictions in biological activity data for derivatives of this compound?
Discrepancies in IC₅₀ values or receptor binding assays may arise from impurities (>95% purity required) or stereochemical variations. Validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization). For example, if a derivative shows unexpected antagonism in cAMP assays, conduct competitive binding studies with radiolabeled ligands to confirm target engagement .
Q. What computational tools predict the metabolic stability of this compound-derived pharmaceuticals?
Tools like PISTACHIO and REAXYS integrate QSAR models to predict CYP450-mediated oxidation sites. The bromine atom at C4 reduces metabolic liability compared to chloro analogs, but the amine group remains susceptible to acetylation. MD simulations (AMBER/CHARMM) assess binding to hepatic enzymes like CYP3A4 .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing synthetic yield variations across batches?
Multivariate analysis (e.g., PCA) identifies critical parameters (e.g., temperature, catalyst loading). For example, a 15% yield variation between batches may correlate with trace moisture in solvents (validated via Karl Fischer titration). DOE (Design of Experiments) optimizes conditions, reducing RSD from 12% to <5% .
Q. How can researchers validate the stability of this compound under storage conditions?
Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring detect degradation products (e.g., deaminated or oxidized species). Lyophilized dihydrobromide salts show greater stability than free bases, with <2% degradation at −20°C .
Application-Oriented Questions
Q. What strategies enhance the blood-brain barrier permeability of derivatives for CNS-targeted drugs?
Introducing lipophilic substituents (e.g., trifluoromethyl) increases logP, while reducing hydrogen bond donors (e.g., converting –NH₂ to –NMe₂) improves BBB penetration. In vivo PET imaging with ¹⁸F-labeled analogs quantifies brain uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
